molecular formula C14H25Cl2N3O2S B13583272 2,5-dimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride

2,5-dimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride

Cat. No.: B13583272
M. Wt: 370.3 g/mol
InChI Key: VPCBSSQUXIKARI-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-thiazol-4-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,2-thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with thiourea and α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of 3-Ethyl-1,2-thiazol-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: 3-Ethyl-1,2-thiazol-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazole derivatives with different functional groups replacing the amino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-thiazol-4-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    2-Aminothiazole: Another thiazole derivative with similar biological activities.

    4-Methylthiazole: Shares the thiazole ring structure but with different substituents.

    Thiazole: The parent compound of the thiazole family.

Uniqueness: 3-Ethyl-1,2-thiazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 3-position and the amino group at the 4-position can lead to distinct interactions with biological targets compared to other thiazole derivatives.

Properties

Molecular Formula

C14H25Cl2N3O2S

Molecular Weight

370.3 g/mol

IUPAC Name

2,5-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide;dihydrochloride

InChI

InChI=1S/C14H23N3O2S.2ClH/c1-12-3-4-13(2)14(11-12)20(18,19)16-7-10-17-8-5-15-6-9-17;;/h3-4,11,15-16H,5-10H2,1-2H3;2*1H

InChI Key

VPCBSSQUXIKARI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCNCC2.Cl.Cl

Origin of Product

United States

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